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2-(4-Nitrophenyl)ethyl isocyanate

Cat. No.: B8511246
M. Wt: 192.17 g/mol
InChI Key: GMALPFFAFVJAON-UHFFFAOYSA-N
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Description

The study of organic compounds is often a tale of two parts: the reactive functional group and the molecular scaffold that supports it. In the case of 2-(4-Nitrophenyl)ethyl isocyanate, we find a compelling combination of the highly electrophilic isocyanate group and the electronically significant 2-(4-nitrophenyl)ethyl framework. This unique pairing suggests a molecule with a rich and varied chemical reactivity, poised for exploration in diverse research areas.

Isocyanates are a class of organic compounds defined by the functional group R−N=C=O. indiamart.com The isocyanate group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. nih.gov This inherent reactivity is the cornerstone of their extensive use in synthetic chemistry. nih.gov

The most prominent application of isocyanates is in the production of polyurethanes, a versatile class of polymers formed from the reaction of diisocyanates with polyols (compounds with multiple hydroxyl groups). indiamart.com Beyond polymer science, isocyanates are pivotal intermediates in the synthesis of a variety of important chemical structures, including:

Ureas: Formed through the reaction of an isocyanate with an amine. nih.gov

Carbamates (Urethanes): Resulting from the reaction of an isocyanate with an alcohol. indiamart.com

Hydantoins and Uracils: Heterocyclic compounds that can be synthesized through multicomponent reactions involving isocyanates. nih.gov

The synthesis of isocyanates has traditionally been dominated by the phosgenation of amines. indiamart.com However, due to the extreme toxicity of phosgene (B1210022), significant research efforts have been directed towards developing safer, "phosgene-free" synthetic routes. digitellinc.com These alternative methods include the Curtius rearrangement of acyl azides and the Lossen rearrangement of hydroxamic acids. indiamart.com

Mechanistic studies of isocyanate reactions are a vibrant area of research. The reactivity of the isocyanate group is influenced by the electronic nature of its substituent (the 'R' group). Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, increasing its reactivity, while electron-donating groups have the opposite effect. nih.gov Computational and experimental studies continue to provide deeper insights into the reaction pathways of isocyanates, aiding in the optimization of existing processes and the development of new synthetic methodologies. digitellinc.comnih.gov

Table 1: General Reactions of Isocyanates

Reactant Product
Amine (R'-NH₂) Urea (B33335)
Alcohol (R'-OH) Carbamate (B1207046) (Urethane)
Water (H₂O) Carbamate (unstable, decomposes to an amine and carbon dioxide)
Carboxylic Acid (R'-COOH) Amide and Carbon Dioxide (via an unstable anhydride)

The 2-(4-nitrophenyl)ethyl group is a significant structural unit in both organic and bioorganic chemistry, primarily due to the electronic properties of the nitro group and its utility as a protecting group. The nitro group is a strong electron-withdrawing group, a characteristic that can influence the reactivity of other functional groups within the molecule. chemsrc.com This electronic influence is a key consideration in the design of molecules for specific applications.

In the realm of bioorganic chemistry, the 2-(4-nitrophenyl)ethyl (NPE) and the related 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) groups have been successfully employed as protecting groups for nucleosides and nucleotides during the synthesis of oligonucleotides. sigmaaldrich.com Protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions during complex multi-step syntheses. The NPE and NPEOC groups offer the advantage of being removable under specific and mild conditions, ensuring the integrity of the final biopolymer. sigmaaldrich.com

Furthermore, the nitrophenyl motif is found in a variety of biologically active compounds. Nitro-containing compounds have been investigated for their potential as antimicrobial and vasodilatory agents. The presence of the nitro group can be crucial for the biological mechanism of action, often involving redox reactions within cells.

While specific research dedicated to this compound is not widely available in the public domain, its molecular structure suggests it as a compound of significant research interest. The combination of the reactive isocyanate group with the electronically and biologically relevant 2-(4-nitrophenyl)ethyl moiety positions it as a versatile building block for a range of applications.

The synthesis of this compound could likely be achieved from its corresponding amine precursor, 2-(4-nitrophenyl)ethylamine, which is commercially available as its hydrochloride salt. Standard methods for converting amines to isocyanates, such as phosgenation or the use of phosgene surrogates, could potentially be employed.

As a research subject, this compound could be explored in several areas:

Synthesis of Novel Bioactive Molecules: Its reaction with various nucleophiles could lead to the creation of new libraries of ureas and carbamates. The presence of the nitrophenyl group in these new compounds could impart interesting biological activities, such as antimicrobial or anticancer properties.

Development of Molecular Probes: The nitro group can be reduced to an amine, which can then be fluorescently labeled. This opens up the possibility of using this compound to create probes for studying biological processes.

Materials Science: As a monofunctional isocyanate, it could be used as a chain terminator or a modifying agent in polyurethane chemistry, allowing for the fine-tuning of polymer properties.

In essence, this compound represents a molecule with untapped potential. Its study would draw upon the well-established principles of isocyanate chemistry while introducing the unique electronic and bio-relevant features of the 2-(4-nitrophenyl)ethyl group.

Table 2: Properties of Related Nitrophenyl Isocyanates

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
4-Nitrophenyl isocyanate 100-28-7 C₇H₄N₂O₃ 164.12 56-59
2-Nitrophenyl isocyanate 3320-86-3 C₇H₄N₂O₃ 164.12 Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O3 B8511246 2-(4-Nitrophenyl)ethyl isocyanate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

1-(2-isocyanatoethyl)-4-nitrobenzene

InChI

InChI=1S/C9H8N2O3/c12-7-10-6-5-8-1-3-9(4-2-8)11(13)14/h1-4H,5-6H2

InChI Key

GMALPFFAFVJAON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN=C=O)[N+](=O)[O-]

Origin of Product

United States

Reaction Mechanisms and Kinetic Studies of 2 4 Nitrophenyl Ethyl Isocyanate and Isocyanates

Nucleophilic Addition Reactions of the Isocyanate Group

The primary reaction pathway for isocyanates involves the nucleophilic addition of a compound containing an active hydrogen atom to the carbon-nitrogen double bond. researchgate.net

The reaction between an isocyanate and a primary or secondary amine yields a substituted urea (B33335). This reaction is generally very fast and does not typically require a catalyst. poliuretanos.netresearchgate.net The rate of reaction is influenced by the basicity and steric hindrance of the amine. poliuretanos.net Aliphatic amines, being more basic, react more rapidly than aromatic amines. poliuretanos.netresearchgate.net

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a stable urea linkage. nih.gov

Kinetic studies of the reaction between phenyl isocyanate and various amines in aqueous solution have shown that the reaction follows simple second-order kinetics, being first order in both the amine and the isocyanate. rsc.org No catalysis by general acids or bases was observed in these aqueous studies, which contrasts with findings in non-aqueous solutions. rsc.org For instance, the reaction of 3,5-diethyl toluene (B28343) (2,4 and 2,6)-diamine with phenyl isocyanate was too rapid to be monitored by standard batch methods, with an estimated reaction half-time of approximately 0.002 seconds in a flow apparatus. umn.edu

Table 1: Relative Reactivity of Nucleophiles with Isocyanates

Nucleophile Product General Reactivity Catalyst Required
Aliphatic Amine Urea Very Fast No
Aromatic Amine Urea Fast No
Alcohol Carbamate (B1207046) (Urethane) Moderate Often
Thiol Thiocarbamate Slower than Alcohols Yes
Water Carbamic Acid (unstable) -> Amine + CO2 Moderate Yes

Isocyanates react with alcohols to form carbamates, also known as urethanes. This reaction is the foundation of the polyurethane industry. kuleuven.bevaia.com The reaction is exothermic and generally proceeds at a moderate rate, often requiring a catalyst such as a tertiary amine or an organometallic compound. poliuretanos.net

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate. vaia.com This is followed by a proton transfer, which can be facilitated by other alcohol molecules, leading to the final carbamate product. kuleuven.bevaia.com Kinetic studies have suggested that two or three alcohol molecules may be involved in the transition state, acting as both reactant and catalyst. kuleuven.be The reactivity of alcohols follows the order: primary > secondary > tertiary, primarily due to steric hindrance. kuleuven.be

Kinetic investigations of the reaction between phenyl isocyanate and various alcohols have been extensive. The reaction is typically first order with respect to both the isocyanate and the alcohol. cdnsciencepub.com However, the observed second-order rate constant can be influenced by the alcohol concentration, suggesting a more complex mechanism where the alcohol may also act as a catalyst. cdnsciencepub.com The use of catalysts, such as dibutyltin (B87310) dilaurate and lead naphthenate, significantly enhances the reaction rate. scispace.com

The reaction of isocyanates with thiols produces thiocarbamates. This reaction is generally slower than the corresponding reaction with alcohols and often requires a catalyst, such as a tertiary amine. researchgate.netresearchgate.net In the presence of a catalyst like triethylamine (B128534), the reaction proceeds smoothly at room temperature. cdnsciencepub.com

The kinetics of the tertiary-amine-catalyzed reaction of isocyanates with thiols have been shown to be first order with respect to the concentrations of the isocyanate, the thiol, and the tertiary amine. researchgate.netcdnsciencepub.com The proposed mechanism involves the formation of a complex between the isocyanate and the tertiary amine, which is then attacked by the thiol. cdnsciencepub.com The reactivity of thiols can be influenced by their structure, with phenylmethanethiol being more reactive than 1-butanethiol, for example. cdnsciencepub.com

Table 2: Kinetic Data for Phenyl Isocyanate Reactions

Reactant Catalyst Solvent Key Finding
1-Butanethiol Triethylamine Toluene First order in isocyanate, thiol, and amine. researchgate.netcdnsciencepub.com
n-Butanol - Dibutyl Ether Second-order rate constant depends on alcohol/isocyanate ratio. cdnsciencepub.com
Primary/Secondary Alcohols Metal Catalysts Toluene Catalyst type and concentration significantly affect reaction rates. scispace.com
Amines - Water Simple second-order kinetics; no general acid/base catalysis. rsc.org

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgresearchgate.netacs.org The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea. researchgate.net This reaction is crucial in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. wikipedia.org

The kinetics of the isocyanate-water reaction can be complex. Studies with p-tolyl isocyanate in N,N-dimethylformamide (DMF) showed that the reaction is not a simple second-order process but follows a multistep mechanism where the intermediate amine is detectable. cip.com.cn The reaction of an aliphatic isocyanate with water has been studied with various catalysts. It was found that organotin compounds like dibutyltin dilaurate (DBTDL) are highly effective catalysts, while tertiary amines like diazabicyclo[2.2.2]octane (DABCO) show intermediate activity, and organic acids have low catalytic activity. researchgate.net In the uncatalyzed reaction, additional water molecules can act as catalysts, lowering the activation energy barrier. rsc.org

Radical Reaction Pathways Involving Isocyanates

While nucleophilic addition is the most common reaction pathway for isocyanates, radical reactions are also possible under specific conditions.

Radical reactions involving isocyanates can be initiated through single electron transfer (SET). For example, the visible-light-mediated reaction of N,N-dimethylaniline derivatives with aryl isocyanates proceeds via an SET mechanism. acs.org In this process, a photoredox catalyst excites an electron which is transferred to the N,N-dimethylaniline, generating an α-aminoalkyl radical. This radical then undergoes nucleophilic addition to the electron-deficient carbon of the isocyanate. acs.org

Another instance of radical involvement is the electron-initiated cyclotrimerization of alkyl isocyanates. Room temperature reduction of alkyl isocyanates with sodium metal leads to the formation of alkyl isocyanurate anion radicals. nih.gov

Intermediates in Radical Isocyanate Processes

Radical reactions involving isocyanates, while less common than their polar counterparts, proceed through distinct and reactive intermediates. The nature of these intermediates is crucial for understanding the reaction pathways and final product distribution. In processes involving radical attack on the isocyanate moiety, the formation of an imidoyl radical is a key step. For instance, in reactions with heteroatom radicals, the radical species adds to the isocyanide carbon, generating a transient imidoyl radical intermediate. beilstein-journals.org The fate of this intermediate is highly dependent on the stability of the substituents. beilstein-journals.org

A well-documented intermediate in certain isocyanate reactions is the 1,4-diradical. This species arises in reactions of isocyanates with electron-rich alkenes. The reaction proceeds via a single electron transfer (SET) from the alkene to the isocyanate, leading to the formation of a 1,4-diradical intermediate. researchtrends.net This diradical can then undergo cyclization to form β-lactam products or be intercepted by a second isocyanate molecule to yield uracil (B121893) derivatives. researchtrends.net The formation of such radical intermediates has been supported by kinetic studies and the use of radical trapping agents which inhibit the reaction. researchtrends.net

Furthermore, in atmospheric chemistry, the reaction of aromatic isocyanates like p-tolyl-isocyanate with hydroxyl radicals leads to the formation of first-generation radical intermediates. researchgate.netnih.gov These intermediates are typically formed by the addition of the OH radical to the aromatic ring or through hydrogen abstraction. researchgate.netnih.gov For a molecule such as 2-(4-nitrophenyl)ethyl isocyanate, radical abstraction of a hydrogen atom from the ethyl bridge would lead to a carbon-centered radical.

Influence of Electron-Withdrawing Groups on Radical Stability

The stability of radical intermediates is significantly influenced by the electronic nature of the substituents attached to the radical center. Generally, electron-withdrawing groups are known to destabilize adjacent free radicals. masterorganicchemistry.com This destabilization occurs through an inductive effect, where the electron-withdrawing group pulls electron density away from the radical center, increasing its electron deficiency. masterorganicchemistry.com

In the context of this compound, the 4-nitrophenyl group is a potent electron-withdrawing group due to both the inductive effect of the nitro group and its ability to participate in resonance. If a radical were to form on the ethyl chain, particularly on the carbon adjacent to the phenyl ring, the 4-nitrophenyl group would exert a significant destabilizing inductive effect.

Factor Effect on Radical Stability Example
Resonance StabilizingAllylic or benzylic radicals
Hyperconjugation StabilizingTertiary > Secondary > Primary > Methyl
Adjacent Lone Pairs StabilizingAlpha-amino or alpha-alkoxy radicals
Inductive Effect (Electron-Withdrawing Group) Destabilizinge.g., CF3 group adjacent to a radical center masterorganicchemistry.com
Hybridization sp3 > sp2 > spMore s-character increases instability

This table provides a general overview of factors influencing radical stability.

Intramolecular Rearrangements and Cyclization Reactions

Isocyanates are versatile intermediates that participate in a variety of intramolecular rearrangements and cyclization reactions. Rearrangements such as the Curtius, Hofmann, Lossen, and Schmidt reactions are classical methods for synthesizing isocyanates, where an isocyanate is formed as a key intermediate. wikipedia.orgnih.govnih.gov For example, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas.

Isocyanates also undergo various cyclization reactions. A common example is the trimerization of isocyanates to form highly stable, six-membered isocyanurate rings, a reaction often catalyzed by specific catalysts. wikipedia.orgrsc.org They can also participate in cycloaddition reactions. For instance, vinyl isocyanates can react with enamines in a thermally induced process to construct complex heterocyclic systems like octahydrophenanthridinones. combichemistry.com

Furthermore, isocyanates react with compounds containing active methylene (B1212753) groups in the presence of a base like triethylamine to yield cyclized products such as derivatives of pyrrolidine-2,3,5-trione and barbituric acid. researchgate.net More recently, transition-metal-catalyzed cascade reactions have been developed, such as the copper-catalyzed reaction of in situ generated N-isocyanates with 2-iodoanilines to synthesize 1-aminobenzimidazolones. datapdf.com While these reactions are characteristic of the isocyanate functional group, specific studies detailing the intramolecular rearrangement and cyclization behavior of this compound are not extensively documented in the literature.

Catalytic Effects and Their Impact on Isocyanate Reaction Kinetics

The reaction kinetics of isocyanates are highly sensitive to catalysis. The reaction of isocyanates with nucleophiles, such as alcohols or water, is often slow and requires the use of catalysts to proceed at a practical rate. turkchem.net These catalysts can significantly influence not only the reaction speed but also the selectivity between competing reactions, such as the urethane (B1682113) formation (reaction with alcohol) versus urea formation (reaction with water). wernerblank.com

Role of Tertiary Amines and Organometallic Catalysts

A wide range of compounds catalyze isocyanate reactions, with tertiary amines and organometallic compounds being the most prominent.

Tertiary Amines: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (TEA), are widely used as catalysts, particularly in the formation of polyurethanes. rsc.orgpoliuretanos.com.br The catalytic mechanism of tertiary amines can proceed through two main pathways. One mechanism involves the formation of a complex between the amine and the isocyanate, which activates the isocyanate for nucleophilic attack. acs.org An alternative mechanism proposes the formation of a hydrogen-bonded complex between the amine and the alcohol, increasing the nucleophilicity of the alcohol. poliuretanos.com.br The catalytic activity of tertiary amines is strongly influenced by their basicity and steric hindrance; sterically hindered amines are generally less effective catalysts. poliuretanos.com.bracs.org

Organometallic Catalysts: Organometallic compounds, particularly organotin derivatives like dibutyltin dilaurate (DBTDL), are exceptionally effective catalysts for the isocyanate-hydroxyl reaction. wernerblank.comresearchgate.net They are generally more active than tertiary amines. researchgate.net The proposed mechanism for organotin catalysis often involves the formation of an intermediate complex between the catalyst and one of the reactants. nih.gov For example, the organotin dicarboxylate can react with an alcohol to form an organotin alkoxide complex, which is the dominant catalytic species. nih.gov This complex then reacts with the isocyanate to form the urethane and regenerate the catalyst. nih.gov Due to toxicity concerns with organotin compounds, alternatives such as zirconium chelates and bismuth carboxylates have been investigated. wernerblank.com These alternatives can offer improved selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com

Catalyst Relative Catalytic Activity (Phenyl Isocyanate + 1-Butanol) Type
N-Methylmorpholine 1.00Tertiary Amine
Triethylamine 3.4Tertiary Amine
1,4-Diazabicyclo[2.2.2]octane (DABCO) 23.9Tertiary Amine
Dibutyltin Dilaurate (DBTDL) HighOrganometallic (Organotin)
p-Toluene Sulfonic Acid Monohydrate (p-TSA) LowOrganic Acid

This table presents a comparison of the relative catalytic activities of different catalysts. Data for tertiary amines is relative to N-methylmorpholine. acs.org The activities for DBTDL and p-TSA are qualitative comparisons from a study on the isocyanate-water reaction. researchgate.net

Autocatalytic Phenomena in Isocyanate Reactions

Autocatalysis is a phenomenon where a product of a reaction acts as a catalyst for that same reaction. youtube.com In isocyanate chemistry, the formation of urethanes from the reaction of an isocyanate with an alcohol can exhibit autocatalysis. The urethane product itself can catalyze the reaction, leading to an acceleration of the reaction rate as the product concentration increases. researchgate.net

This autocatalytic effect is particularly noticeable when there is an excess of isocyanate. The urethane group, with its N-H proton, can form a hydrogen-bonded complex with another isocyanate molecule, activating it for reaction with an alcohol. This leads to a reaction order that can be higher than expected. For example, the reaction of phenyl isocyanate with butan-1-ol has been shown to have both noncatalytic and autocatalytic rate constants. researchgate.net The initial rate of reaction may be slow, but it increases as the concentration of the catalytic urethane product builds up, a characteristic feature of autocatalytic processes. youtube.com

Derivatization and Transformative Reactions of 2 4 Nitrophenyl Ethyl Isocyanate

Synthesis of Novel Urea (B33335) Derivatives

The reaction of isocyanates with amines is a fundamental and widely utilized method for the preparation of urea derivatives. nih.gov This reaction proceeds through the nucleophilic addition of the amine to the electrophilic isocyanate carbon, forming a stable urea linkage. The versatility of this reaction allows for the synthesis of a wide range of both symmetric and unsymmetrical ureas, as well as more complex molecular architectures.

Design and Synthesis of Symmetric and Unsymmetrical Ureas

The synthesis of ureas from isocyanates and amines is a highly efficient process. organic-chemistry.org Unsymmetrical ureas can be readily prepared by reacting 2-(4-nitrophenyl)ethyl isocyanate with a primary or secondary amine. If a symmetrical urea is desired, a different synthetic approach is typically employed, often involving reagents like phosgene (B1210022) or its equivalents. nih.gov

Several methods have been developed to facilitate the synthesis of unsymmetrical ureas under mild conditions. For instance, a metal-free approach involves the dehydration of a carbamic acid intermediate, formed from an arylamine and carbon dioxide, to generate an isocyanate in situ. This isocyanate can then be trapped by an amine to produce an unsymmetrical urea. researchgate.net Another efficient method utilizes a one-pot, two-step Staudinger-aza-Wittig reaction, which can be performed under microwave irradiation to accelerate the process. beilstein-journals.org

The table below summarizes various synthetic approaches for preparing urea derivatives.

MethodReagentsKey Features
Classical SynthesisIsocyanate and AmineDirect and efficient for unsymmetrical ureas. nih.gov
In situ Isocyanate Generation (Metal-Free)Arylamine, CO2, Dehydrating Agent, AmineMild conditions, avoids handling of toxic isocyanates. researchgate.net
Staudinger-aza-Wittig ReactionAlkyl Halide, Amine, Polymer-bound Diphenylphosphine, CO2One-pot, two-step process, high yields. beilstein-journals.org
Palladium-Catalyzed Cross-CouplingAryl Chlorides/Triflates and Sodium CyanateTolerant of a wide range of functional groups. organic-chemistry.org

Creation of Complex Urea-Containing Architectures

The reactivity of this compound allows for its incorporation into more complex molecular structures containing the urea functionality. These architectures are often designed for specific applications in medicinal chemistry and materials science.

One approach to building complex urea-containing molecules is through multi-component reactions (MCRs). For example, a four-component reaction has been developed for the synthesis of uracil (B121893) derivatives, which involves the simultaneous formation of a urea and a palladium-catalyzed carbonylation of α-chloroketones. nih.gov

Furthermore, the isocyanate group can be used as a precursor for the synthesis of bioactive compounds. By reacting this compound with appropriate amines, researchers can generate libraries of urea derivatives for drug discovery programs. nih.gov The synthesis of these complex molecules often requires careful planning and the use of orthogonal protecting groups to achieve the desired final product.

Preparation of Carbamate (B1207046) and Thiocarbamate Compounds

In addition to reacting with amines, isocyanates readily react with alcohols and thiols to form carbamates and thiocarbamates, respectively. organic-chemistry.org These reactions are analogous to urea formation and proceed via the nucleophilic attack of the hydroxyl or thiol group on the isocyanate carbon.

The synthesis of carbamates from this compound can be achieved by reacting it with an alcohol in the presence of a suitable catalyst. google.com A metal-free method for carbamate synthesis involves trapping an in situ generated isocyanate with an alcohol. organic-chemistry.org This approach is advantageous as it avoids the use of potentially toxic metal catalysts.

Similarly, thiocarbamates can be prepared by reacting the isocyanate with a thiol. A one-pot reaction using carbonylimidazolide in water has been shown to be an efficient and general method for the preparation of thiocarbamates, as well as ureas and carbamates. organic-chemistry.org The versatility of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a reagent in a non-isocyanate synthesis of carbamate- and thiocarbamate-containing compounds has also been described. rsc.org

The following table outlines methods for the preparation of carbamates and thiocarbamates.

ProductReagentsKey Features
CarbamateIsocyanate and AlcoholOften requires a catalyst. google.com
CarbamateIn situ generated Isocyanate and AlcoholMetal-free and mild conditions. organic-chemistry.org
Thiocarbamate/Carbamate/UreaCarbonylimidazolide and Nucleophile in WaterOne-pot, efficient, and general method. organic-chemistry.org
Carbamate/Thiocarbamate1,1'-Carbonyldiimidazole (CDI), Alcohol/Thiol, AmineNon-isocyanate route. rsc.org

Formation of Heterocyclic Ring Systems Incorporating the Isocyanate Nitrogen

The nitrogen atom of the isocyanate group in this compound can be incorporated into various heterocyclic ring systems. rsc.org These reactions often involve intramolecular cyclization or cycloaddition reactions where the isocyanate moiety plays a key role in the ring-forming step.

Nitrogen-substituted isocyanates, due to their high reactivity and amphoteric nature, are valuable intermediates in heterocyclic chemistry. rsc.org Cascade reactions involving in situ generated N-isocyanates provide a powerful tool for the synthesis of complex heterocyclic structures.

The formation of nitrogen-containing heterocycles can be achieved through various strategies. One-pot sequences involving deprotection, intramolecular C=N bond formation, and subsequent asymmetric reduction, promoted by a ruthenium catalyst, have been successfully employed. rsc.org Heterocyclic compounds are a broad class of organic molecules that contain at least one atom of a different element in a ring, with nitrogen being a common heteroatom. wikipedia.org

Role in Polymerization Processes as a Monomer Precursor

Isocyanates, including this compound, can serve as precursors to monomers used in polymerization reactions. The isocyanate group can be transformed into other functional groups that are suitable for polymerization.

While isocyanates themselves are key monomers in the production of polyurethanes, their derivatives can also be used to synthesize other types of polymers. For example, the isocyanate can be converted to a carbamate, which can then undergo thermal decomposition to regenerate the isocyanate in a controlled manner for polymerization processes. mdpi.com This method is considered a promising alternative to the use of highly toxic phosgene in isocyanate production.

The versatility of the isocyanate group allows for the design and synthesis of a wide range of monomers, enabling the creation of polymers with tailored properties for various applications.

Theoretical and Computational Investigations of 2 4 Nitrophenyl Ethyl Isocyanate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energy levels, and electron distribution.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure of molecules, providing insights into geometry, stability, and reactivity. For molecules similar to 2-(4-Nitrophenyl)ethyl isocyanate, such as 4-nitrophenylisocyanate, DFT calculations have been successfully employed to optimize the molecular geometry and analyze reactive parameters. pku.edu.cn

Typically, these studies utilize hybrid functionals like B3LYP or range-separated functionals such as M06-2X, combined with Pople-style basis sets like 6-311++G(d,p) or def2-TZVP. pku.edu.cnrutgers.eduresearchgate.net These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. researchgate.netyoutube.com For instance, in a related compound, the planarity of the thiadiazole ring was confirmed by dihedral angles near 0°. researchgate.net DFT also allows for the calculation of the molecular electrostatic potential (MEP), which maps the electron density to identify electrophilic and nucleophilic sites, crucial for predicting how the molecule will interact with other reagents. pku.edu.cncas.org

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. chemrxiv.org The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller gap generally implies higher reactivity.

For the closely related analog, 4-nitrophenylisocyanate, DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO-LUMO energy gap to be 4.516 eV. pku.edu.cn This relatively large gap suggests significant stability. pku.edu.cn The distribution of these orbitals reveals where reactions are most likely to occur. In many nitrophenyl derivatives, the HOMO is often localized on the aromatic ring, while the LUMO is centered on the nitro group, indicating the primary sites for nucleophilic and electrophilic attack, respectively.

Table 1: Frontier Molecular Orbital Data for an Analogous Compound

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
4-Nitrophenylisocyanate pku.edu.cnB3LYP/6-311++G(d,p)Value not specifiedValue not specified4.516

Note: Data presented for a close structural analog. Similar values would be expected for this compound.

Computational Modeling of Reaction Pathways and Transition States

Understanding how a reaction proceeds requires mapping the potential energy surface (PES) that connects reactants to products. Computational modeling is indispensable for identifying intermediates, locating transition states (the highest energy point along a reaction coordinate), and calculating the energy barriers that govern reaction rates. nih.gov

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Its calculation is a key output of computational reaction modeling. For isocyanates, a primary reaction of interest is urethane (B1682113) formation via reaction with an alcohol. Computational studies on the reaction of phenyl isocyanate with alcohols have determined activation energies for various proposed mechanisms.

For example, a study on the reaction of phenyl isocyanate with 1-propanol (B7761284) explored mechanisms in both alcohol and isocyanate excess, calculating reaction barriers using high-level G4MP2 thermochemistry. The study proposed a two-step mechanism for isocyanate excess involving an allophanate (B1242929) intermediate, with a calculated reaction barrier of 62.6 kJ/mol. Experimental activation energies for reactions between aryl isocyanates and alcohols typically fall in the range of 17–54 kJ/mol, depending on the solvent and reactant ratios. These computational and experimental values provide a benchmark for estimating the reactivity of the isocyanate group in this compound.

Table 2: Calculated Activation Energies for Related Isocyanate Reactions

ReactantsReaction TypeComputational MethodCalculated Activation Energy (kJ/mol)
Phenyl Isocyanate + 1-PropanolUrethane Formation (Isocyanate Excess)G4MP2/SMD62.6
Phenyl Isocyanate + Methanol (B129727)Urethane Formation (Auto-catalysis)B3LYPValues vary by mechanism
Isophorone Diisocyanate (Blocked)Deblocking ReactionFWO Method126.2

Note: Data presented for analogous reactions to illustrate typical energy barriers for isocyanate chemistry.

Computational chemistry serves as a powerful tool for mechanistic validation, where theoretical findings are used to support or refute proposed reaction pathways. This is achieved by calculating the energies of reactants, intermediates, transition states, and products. A proposed mechanism is considered plausible if the calculated energy profile is consistent with experimental observations, such as identified products and reaction kinetics.

For instance, in the conversion of nitrile oxide to phenyl isocyanate, computational screening at the B3LYP-D3(BJ)/6-31G level explored two main pathways, identifying the most likely intermediates and transition states. By comparing the calculated activation barriers for different pathways, researchers can predict which one is kinetically favored. This approach, which moves from phenomenological observation to a detailed mechanistic understanding, is crucial for rationalizing reaction outcomes and designing more efficient chemical processes. For this compound, this would involve modeling potential side reactions or the influence of the nitrophenyl group on the isocyanate's reactivity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of flexible molecules is often performed using DFT by systematically rotating the bonds along the flexible chain and calculating the energy of each resulting structure to map the potential energy surface. For this compound, this would involve rotating the dihedral angles of the C-C and C-N bonds in the ethyl group to identify the lowest-energy (most stable) conformers. These stable conformers are often stabilized by weak intramolecular interactions, such as hydrogen bonds.

While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movement of atoms by applying classical mechanics, using a force field (like AMBER or ReaxFF) to describe the forces between atoms. pku.edu.cncas.org Such simulations, often performed in a simulated solvent environment, can reveal how the molecule explores different conformations, interacts with its surroundings, and approaches a reactive partner. pku.edu.cncas.org For example, MD simulations of p-nitrophenol ozonation in water have been used to elucidate complex reaction pathways, including the role of water and radical species. pku.edu.cn For this compound, MD simulations could provide insight into how the flexible ethyl chain influences the accessibility of the reactive isocyanate group.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical and computational chemistry have become indispensable tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. cuny.edu By employing quantum mechanical calculations, researchers can model molecular structures and predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are valuable for confirming molecular structures, understanding electronic properties, and interpreting experimental spectra.

For this compound, theoretical models, particularly those based on Density Functional Theory (DFT), can provide a detailed understanding of its spectroscopic characteristics. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from studies on structurally similar compounds. nih.gov

Computational approaches like DFT, using functionals such as B3LYP with appropriate basis sets (e.g., 6-311G*), are commonly used to perform geometry optimization and subsequent frequency and NMR calculations. cuny.edunih.gov These calculations would typically be performed in the gas phase or with a solvent model to simulate experimental conditions.

Vibrational Spectroscopy (FTIR and Raman)

Theoretical vibrational analysis can predict the frequencies and intensities of the fundamental vibrational modes of this compound. These modes can be assigned to specific stretching, bending, and torsional motions of the atoms. For instance, the characteristic and strong asymmetric stretching of the isocyanate (–N=C=O) group is expected to appear at a high wavenumber. nih.gov Studies on similar molecules, such as 2-methyl-3-nitrophenyl isocyanate, have shown this peak to appear around 2282 cm⁻¹. nih.gov

The vibrations of the nitro (–NO₂) group are also prominent. The asymmetric and symmetric stretching modes of the nitro group are expected in distinct regions of the spectrum. In related nitrophenyl compounds, these have been assigned to bands around 1569 cm⁻¹ (asymmetric) and 1339 cm⁻¹ (symmetric). nih.gov

The ethyl linker (–CH₂–CH₂–) will exhibit characteristic stretching and bending vibrations. The CH₂ stretching vibrations are typically found in the 2900-3000 cm⁻¹ region. scirp.org The phenyl ring will also have a set of characteristic C-H and C-C stretching and bending modes.

Below is a table of predicted key vibrational frequencies for this compound based on theoretical calculations of analogous compounds.

Table 1: Predicted Key Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
Asymmetric StretchIsocyanate (–N=C=O)~2280Strong
Asymmetric StretchNitro (–NO₂)~1570Strong
Symmetric StretchNitro (–NO₂)~1340Strong
Asymmetric StretchMethylene (B1212753) (–CH₂)~2980Medium
Symmetric StretchMethylene (–CH₂)~2940Medium
BendingMethylene (–CH₂)~1440Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus. For this compound, the aromatic protons of the 4-nitrophenyl group are expected to show distinct signals due to the electron-withdrawing nature of the nitro group. Specifically, the protons ortho to the nitro group would be more deshielded and appear at a higher chemical shift (further downfield) compared to the protons meta to it. Experimental data for 4-nitrophenyl isothiocyanate shows aromatic proton signals around 8.25 ppm and 7.36 ppm. chemicalbook.com

The protons of the ethyl group (–CH₂–CH₂–) will appear as two distinct triplets, assuming coupling between the adjacent methylene groups. The methylene group attached to the isocyanate function is expected to be more deshielded than the one attached to the nitrophenyl ring. For comparison, the methylene protons in ethyl isocyanate appear around 3.33 ppm. chemicalbook.com

The ¹³C NMR chemical shifts can also be predicted. The carbon of the isocyanate group is highly deshielded and would appear significantly downfield. The aromatic carbons will have their chemical shifts influenced by the nitro group, with the carbon atom directly attached to the nitro group being significantly deshielded.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on theoretical considerations and data from similar compounds.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound
Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (ortho to –NO₂)~8.2Doublet
Aromatic H (meta to –NO₂)~7.4Doublet
Ethyl –CH₂–NCO~3.5Triplet
Ethyl –CH₂–Ar~3.1Triplet
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Isocyanate (–N=C=O)~125
Aromatic C (attached to –NO₂)~147
Aromatic C (attached to ethyl)~145
Aromatic C (ortho to –NO₂)~124
Aromatic C (meta to –NO₂)~130
Ethyl –CH₂–NCO~43
Ethyl –CH₂–Ar~36

It is important to note that these predicted values are estimates based on theoretical models and data from analogous compounds. nih.govchemicalbook.comchemicalbook.com Experimental verification is necessary for confirmation. The accuracy of these predictions depends on the level of theory, the basis set used, and the consideration of environmental factors such as the solvent. cuny.eduescholarship.org

Research Applications in Organic Synthesis Utilizing 2 4 Nitrophenyl Ethyl Isocyanate

Reagent for Functional Group Interconversions and Transformations

The primary utility of 2-(4-Nitrophenyl)ethyl isocyanate in functional group interconversions stems from the high electrophilicity of the isocyanate carbon atom. This reactivity allows for straightforward nucleophilic addition reactions with a variety of functional groups, leading to the formation of stable covalent bonds. These transformations are fundamental in synthetic chemistry for linking molecular fragments and introducing new functionalities.

The most common transformations involving isocyanates are the formation of ureas and carbamates. wikipedia.orgnih.govgoogle.com

Urea (B33335) Formation: The reaction of this compound with primary or secondary amines proceeds rapidly and often without the need for a catalyst to yield the corresponding N,N'-disubstituted ureas. rsc.org This reaction is a cornerstone of many synthetic pathways, providing a reliable method for converting an amino group into a urea derivative. The process is typically high-yielding and clean, forming the basis for the synthesis of a wide array of compounds with applications in medicinal and materials chemistry. wikipedia.org

Carbamate (B1207046) Formation: Alcohols and phenols react with this compound to form carbamates (urethanes). nih.govgoogle.com While the reaction with amines is generally faster, the carbamoylation of alcohols can be efficiently promoted by catalysts. google.com This transformation is crucial for creating linkages in polymers like polyurethanes and for synthesizing various biologically active molecules. nih.gov

These fundamental reactions are summarized in the table below:

Reactant Functional GroupProduct Functional GroupGeneral Reaction Scheme
Primary/Secondary Amine (R-NH₂)Substituted UreaO₂N-C₆H₄-CH₂CH₂-NCO + R-NH₂ → O₂N-C₆H₄-CH₂CH₂-NH-CO-NH-R
Alcohol (R-OH)Carbamate (Urethane)O₂N-C₆H₄-CH₂CH₂-NCO + R-OH → O₂N-C₆H₄-CH₂CH₂-NH-CO-O-R

Building Block for Diverse Organic Molecular Scaffolds

This compound serves as a valuable bifunctional building block for the synthesis of more complex and diverse molecular scaffolds, particularly heterocyclic compounds. researchgate.net This utility arises from the presence of two distinct reactive sites: the isocyanate group and the nitroaromatic ring.

The isocyanate function provides a reliable handle for initial coupling reactions, as detailed previously. The resulting urea or carbamate linkage can be a part of a larger acyclic structure or a precursor to a heterocyclic ring.

The nitrophenyl group offers a secondary site for chemical modification. The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This reduction is commonly achieved using reagents like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductants (e.g., SnCl₂). The resulting aniline (B41778) derivative opens up a vast new set of synthetic possibilities, including:

Diazotization: The newly formed amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring (e.g., halogens, hydroxyl, cyano groups via Sandmeyer reactions).

Amide/Sulfonamide Formation: The aniline can be acylated or sulfonylated to form amides and sulfonamides, further elaborating the molecular structure.

Heterocycle Formation: The aniline derivative can participate in cyclization reactions to form fused heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of quinolines, benzodiazepines, or other important heterocyclic cores. rsc.orgnih.gov

This dual-functionality allows for a modular approach to synthesis. First, the isocyanate is used to connect to one part of a target molecule. Then, the nitro group is transformed to an amine, which is then used to build or connect to a second part of the molecule, often leading to the formation of complex heterocyclic frameworks. nih.govresearchgate.net

Role in Protecting Group Chemistry and Peptide Synthesis Strategies

The 2-(4-nitrophenyl)ethyl moiety, introduced via reagents like the corresponding isocyanate, is a key component of important protecting groups in modern organic synthesis, particularly in the assembly of oligonucleotides and peptides. organic-chemistry.org The most prominent application is in the form of the 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) group.

The NPEOC group is used for the protection of amino functionalities, such as the N-terminus of amino acids or the exocyclic amino groups of nucleobases. organic-chemistry.org It is introduced by reacting the free amine with a suitable NPEOC-donating reagent. This compound can be used to directly install the corresponding urea linkage, or more commonly, the related 2-(4-nitrophenyl)ethyl chloroformate is used to form the carbamate (NPEOC) group.

The key feature of the NPEOC and related 2-(4-nitrophenyl)ethyl (NPE) protecting groups is their selective removal under non-acidic, non-hydrolytic conditions. Deprotection is achieved via a base-catalyzed β-elimination mechanism. Treatment with a non-nucleophilic organic base, such as 1,8-diazabicycloundec-7-ene (DBU), induces the elimination, releasing the free amine, carbon dioxide (for NPEOC), and the innocuous 4-nitrostyrene (B89597) byproduct.

This cleavage condition is orthogonal to many other common protecting groups used in peptide and oligonucleotide synthesis, such as the acid-labile Boc and trityl groups or the hydrogenolysis-labile Cbz group. wikipedia.org This orthogonality is crucial for complex multi-step syntheses, allowing for the selective deprotection of specific sites without affecting other protected functionalities. emerginginvestigators.org The stability of 4-nitrophenyl carbamates in acidic and neutral conditions, combined with their lability to base, makes them effective and predictable protecting groups. rsc.org

Table of Protecting Groups Derived from the 2-(4-Nitrophenyl)ethyl Moiety

Protecting Group Abbreviation Functionality Protected Deprotection Condition
2-(4-Nitrophenyl)ethoxycarbonyl NPEOC Amines (R-NH₂) Base (e.g., DBU)

Stereoselective Transformations and Chiral Derivatization Potential

This compound holds significant potential as a reagent for stereoselective transformations, particularly as a chiral derivatizing agent. The determination of the enantiomeric purity of chiral compounds is a critical task in asymmetric synthesis and pharmaceutical development.

The strategy involves reacting the chiral analyte, such as a non-racemic alcohol or amine, with the achiral isocyanate. This reaction creates a pair of diastereomeric products (carbamates or ureas, respectively).

R-NCO + (R/S)-Alcohol → (R,R)-Carbamate + (R,S)-Carbamate (Diastereomers)

Because diastereomers have different physical properties, they can often be distinguished and quantified using standard analytical techniques:

NMR Spectroscopy: The signals for the protons or carbons in the two diastereomers may appear at different chemical shifts in the NMR spectrum, allowing for integration and determination of the diastereomeric ratio, which corresponds to the enantiomeric excess of the original analyte.

Chromatography: Diastereomers can often be separated by chromatography, particularly by High-Performance Liquid Chromatography (HPLC), on a standard achiral stationary phase.

The 4-nitrophenyl group in the isocyanate is particularly advantageous for this application as it contains a strong chromophore, making the resulting diastereomeric derivatives easily detectable by UV-Vis spectroscopy in HPLC analysis. This enhances the sensitivity and accuracy of the quantification. The use of related nitrophenyl isocyanates has been shown to be effective for the rapid analysis of chirality in amines, amino acids, and alcohols using chiroptical methods like circular dichroism (CD) spectroscopy, a technique that could be extended to derivatives of this compound.

Biomolecular Interactions and Biochemical Relevance of the 2 4 Nitrophenyl Ethyl Moiety

Molecular Basis of Enzyme Inhibition by Isocyanates

Isocyanates, characterized by the functional group -N=C=O, are highly reactive electrophiles. This reactivity is the foundation of their ability to inhibit a wide range of enzymes. The mechanism of inhibition is primarily through the covalent modification of nucleophilic amino acid residues within the enzyme's structure, often at the active site. wikipedia.orgkhanacademy.orglibretexts.org

The primary targets for isocyanates on a protein are the side chains of several amino acids:

Amine Groups: The free amine groups of lysine (B10760008) residues and the N-terminal amino group of the protein readily react with isocyanates to form stable urea (B33335) linkages. researchgate.netresearchgate.net

Hydroxyl Groups: The hydroxyl groups of serine and tyrosine residues can be acylated by isocyanates, resulting in the formation of urethane (B1682113) (carbamate) linkages. wikipedia.orgresearchgate.netresearchgate.net This is particularly significant for the serine hydrolase superfamily of enzymes, where a serine residue is a key component of the catalytic mechanism. nih.gov

Sulfhydryl Groups: The thiol group of cysteine is another potent nucleophile that can react with isocyanates. researchgate.netnih.gov

This covalent binding, often irreversible or only slowly reversible, physically blocks the enzyme's active site. nih.gov This prevents the binding of the natural substrate, thereby inactivating the enzyme. For example, studies on serine proteases like chymotrypsin (B1334515) and cholinesterases have shown that isocyanates act as active-site-directed inhibitors, covalently modifying the catalytic serine residue. nih.gov The specificity and rate of inhibition can vary depending on the structure of the isocyanate and the specific enzyme, with factors like the length of an alkyl chain influencing the binding affinity within the enzyme's substrate-binding pocket. nih.gov

Perturbations of Metabolic Pathways Mediated by Isocyanate Interactions

The interaction of isocyanates with enzymes and other biomolecules can lead to significant disruptions in cellular metabolic pathways. These perturbations extend beyond simple enzyme inhibition and can trigger broader stress responses and pathological conditions.

Exposure to isocyanates has been shown to induce a cascade of cellular stress events, including the generation of reactive oxygen species (oxidative stress), inflammation, and even DNA damage, which can ultimately lead to programmed cell death (apoptosis). nih.govnih.gov These effects can alter cell proliferation and may contribute to the development of diseases. nih.gov

Furthermore, isocyanates are considered metabolism-disrupting chemicals (MDCs) that can interfere with energy homeostasis. nih.gov For instance, some MDCs promote oxidative stress in pancreatic β-cells, which are essential for insulin (B600854) production and glucose metabolism. nih.gov Research has also indicated that isocyanate exposure can disrupt the metabolic functions of beneficial commensal bacteria. This can lead to a decrease in the production of therapeutic lipids by these microbes, potentially contributing to conditions like atopic dermatitis. nih.gov

Specific examples of metabolic pathway disruption include the inhibition of tyrosine catabolism. The compound 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione, which contains a nitrophenyl group, was found to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase. nih.gov This inhibition leads to a buildup of plasma tyrosine and its metabolites, a condition known as tyrosinemia. nih.gov This demonstrates how the targeted inhibition of a single enzyme by a compound containing a nitrophenyl moiety can lead to systemic metabolic changes.

Research into Compounds Containing the 2-(4-Nitrophenyl)ethyl Substructure with Defined Biological Activities

The 2-(4-nitrophenyl)ethyl substructure is a component of various molecules synthesized for biological evaluation. Research has focused on how this and related chemical structures interact with and modulate the activity of specific biological targets, primarily enzymes. The nitro group, being a strong electron-withdrawing group, and the phenyl ring are key features that influence the electronic properties and binding capabilities of these molecules. nih.gov The isocyanate group, when present, provides a reactive center for covalent modification of target proteins. nih.gov

Acetylcholinesterase (AChE)

Acetylcholinesterase, a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine, is a known target for isocyanates. Studies have demonstrated that various isocyanates are potent inhibitors of AChE from human erythrocytes. nih.gov The inhibition is time-dependent and can be very slow to reverse, indicating a stable covalent modification of the enzyme. nih.govnih.gov Both aliphatic and aromatic isocyanates inhibit AChE, although their potencies can differ. nih.gov The inhibition of cholinesterases by different isocyanates shows a degree of specificity, similar to the effects seen with other classes of inhibitors like organophosphates and carbamates. nih.gov

Table 1: Inhibition of Cholinesterases by Various Isocyanates

Data showing the molar ratio of isocyanate to protein required for 50% inhibition of horse serum cholinesterase and eel acetylcholinesterase. A lower ratio indicates higher inhibitory potency. Data adapted from a 1986 study. nih.gov

Isocyanate CompoundMolar Ratio for 50% Inhibition (Horse Serum Enzyme)Molar Ratio for 50% Inhibition (Eel Enzyme)
Methyl isocyanate51560
Butyl isocyanate10109
Hexyl isocyanate4.055
Hexamethylene diisocyanate3.21.8
2,6-Toluene diisocyanate0.8202
2,4-Toluene diisocyanate68700

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in numerous physiological processes, including pH regulation and CO2 transport. researchgate.net While the 2-(4-nitrophenyl)ethyl isocyanate itself has not been extensively reported as a CA inhibitor, related structures have been investigated. Interestingly, ureido derivatives, which are formed by the reaction of isocyanates with amines (like histamine), have been synthesized and tested for their effects on CA isoforms. nih.gov In one study, these compounds did not act as inhibitors but rather as selective activators of the human carbonic anhydrase I (hCA I) isoform, while having no effect on the hCA II isoform. nih.gov

Analytical Methodologies for Research Characterization of 2 4 Nitrophenyl Ethyl Isocyanate

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. researchgate.netslideshare.netbbhegdecollege.comethernet.edu.et By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 2-(4-Nitrophenyl)ethyl isocyanate, both ¹H NMR and ¹³C NMR are crucial for its structural confirmation.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, the protons in the molecule will exhibit distinct signals, or resonances, based on their unique electronic environments. The ethyl chain protons and the aromatic protons of the nitrophenyl group can be clearly distinguished.

The protons of the ethyl group (-CH₂-CH₂-) adjacent to the isocyanate and the nitrophenyl group will appear as two distinct triplets. The methylene (B1212753) group attached to the aromatic ring is expected to resonate at a downfield chemical shift due to the deshielding effect of the aromatic ring. The other methylene group, attached to the electron-withdrawing isocyanate group, will also be shifted downfield.

The protons on the para-substituted benzene (B151609) ring will appear as two doublets, characteristic of an A₂B₂ spin system. The protons ortho to the nitro group will be more deshielded and thus resonate at a higher chemical shift compared to the protons meta to the nitro group.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The most characteristic signal is that of the isocyanate carbon (-N=C=O), which is highly deshielded and appears at a significant downfield shift, typically in the range of 120-130 ppm. chemicalbook.com The carbons of the ethyl chain will resonate in the aliphatic region, while the aromatic carbons will appear in the downfield aromatic region. The carbon atom attached to the nitro group will be significantly deshielded.

A representative, hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shifts for similar structural motifs. chemicalbook.comrsc.orgrsc.orgrsc.orgchemicalbook.comspectrabase.com

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Protons
H-a~3.05t2HAr-CH ₂-CH₂-NCO
H-b~3.70t2HAr-CH₂-CH ₂-NCO
H-c~7.45d2HProtons meta to NO₂
H-d~8.20d2HProtons ortho to NO₂
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbons
C-1~35.5Ar-C H₂-CH₂-NCO
C-2~45.0Ar-CH₂-C H₂-NCO
C-3~124.0Carbons ortho to NO₂
C-4~130.0Carbons meta to NO₂
C-5~147.0Carbon attached to NO₂
C-6~145.5Carbon attached to ethyl group
C-7~125.0N =C =O

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups.

For this compound, the IR spectrum will be dominated by a few key absorption bands that confirm its identity. The most prominent and diagnostic peak is the strong, sharp absorption band for the isocyanate group (-N=C=O), which appears in the region of 2250-2280 cm⁻¹. chemicalbook.comchemicalbook.com This band is a clear indicator of the presence of the isocyanate functionality.

The nitro group (-NO₂) will exhibit two strong absorption bands: one for the asymmetric stretching vibration around 1520 cm⁻¹ and another for the symmetric stretching vibration around 1350 cm⁻¹. rsc.org The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the ethyl group will be observed just below 3000 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Isocyanate (-N=C=O)Asymmetric stretch2250 - 2280Strong, Sharp
Nitro (-NO₂)Asymmetric stretch~1520Strong
Nitro (-NO₂)Symmetric stretch~1350Strong
Aromatic C-HStretch>3000Medium to Weak
Aromatic C=CStretch1600 - 1450Medium to Weak
Aliphatic C-HStretch<3000Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. libretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ethyl chain and the loss of small, stable molecules.

Key fragmentation patterns could include:

Loss of the isocyanate group: A fragment corresponding to the loss of NCO.

Cleavage of the ethyl chain: Fragmentation at the C-C bond of the ethyl group, leading to the formation of a stabilized benzyl-type cation.

Loss of the nitro group: Fragments corresponding to the loss of NO₂ or related nitrogen oxides.

The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

A table of potential major fragments in the mass spectrum of this compound is shown below.

Fragment Ion Proposed Structure m/z (relative)
[M]⁺[C₉H₈N₂O₃]⁺192
[M - NCO]⁺[C₈H₈NO₂]⁺150
[M - C₂H₃NCO]⁺[C₇H₅NO₂]⁺135
[C₇H₆NO₂]⁺Tropylium-like ion136
[C₇H₇]⁺Tropylium ion91

Chromatographic Separation and Analysis in Research Contexts

Chromatographic techniques are essential for separating this compound from reaction mixtures, determining its purity, and monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. nih.govsielc.com It is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like isocyanates.

For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. A UV detector is commonly used for detection, as the nitrophenyl group provides a strong chromophore, allowing for sensitive detection at its wavelength of maximum absorbance.

HPLC is an invaluable tool for:

Purity Assessment: By analyzing a sample of this compound, HPLC can separate the main compound from any impurities, such as starting materials, byproducts, or degradation products. The area of the peak corresponding to the compound relative to the total area of all peaks provides a measure of its purity.

Reaction Monitoring: In a chemical synthesis involving this compound, HPLC can be used to track the consumption of reactants and the formation of products over time. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading.

A typical set of HPLC conditions for the analysis of this compound is outlined in the table below.

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Injection Volume 10 µL

It is important to note that isocyanates can be highly reactive, and derivatization with an agent like 1-(2-methoxyphenyl)piperazine (B120316) or dibutylamine (B89481) is often performed prior to HPLC analysis to form stable urea (B33335) derivatives, which are easier to handle and analyze. epa.govepa.govgoogle.comresearchgate.net

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, but its application to the direct analysis of isocyanates can be challenging due to their high reactivity and potential for thermal degradation in the hot injection port and column. epa.govresearchgate.net

Direct GC analysis of this compound is generally not the preferred method. However, GC can be used effectively for the analysis of this compound if it is first converted into a more volatile and thermally stable derivative. For instance, reaction with an alcohol can convert the isocyanate to a urethane (B1682113), which is more amenable to GC analysis.

GC-Mass Spectrometry (GC-MS) is a particularly powerful combination, providing both separation by GC and structural information from the mass spectrometer. This can be useful for the identification of volatile impurities in a sample of this compound or for the analysis of its reaction products after derivatization. scribd.comdiva-portal.org

For the analysis of related nitroaromatic compounds, specific GC methods have been developed that utilize electron capture detectors (ECD) or nitrogen-phosphorus detectors (NPD), which are highly sensitive to nitro-containing and nitrogen-containing compounds, respectively. epa.gov

A summary of potential GC applications is provided below.

Application Methodology Notes
Impurity Profiling GC-MS of derivatized sample (e.g., as a urethane)Allows for the identification of volatile impurities.
Reaction Monitoring GC analysis of derivatized aliquots from a reaction mixtureCan track the progress of reactions involving the isocyanate group.

Chiral Chromatography for Enantiomeric Excess Determination via Derivatization

The determination of the enantiomeric excess (e.e.) of a chiral compound is a critical analytical step in asymmetric synthesis and pharmaceutical development. One established method for this analysis is the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA). sigmaaldrich.com These resulting diastereomers possess different physical properties and can often be separated using standard, achiral chromatography techniques, most notably high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net

Isocyanates are a class of reagents frequently employed as CDAs for chiral compounds containing nucleophilic functional groups such as amines and alcohols. The reaction between an isocyanate and a chiral amine, for instance, results in the formation of diastereomeric ureas. nih.govorganic-chemistry.org Similarly, reaction with a chiral alcohol yields diastereomeric carbamates. The structural differences between these diastereomers can lead to differential interactions with the stationary phase of an HPLC column, allowing for their separation. mdpi.com

In principle, this compound could serve as a derivatizing agent for the purpose of determining the enantiomeric excess of chiral amines or alcohols. The isocyanate group would react with the chiral analyte to form the corresponding diastereomeric ureas or carbamates. The presence of the nitro-substituted phenyl ring provides a strong chromophore, facilitating detection of the diastereomers by UV-Vis spectrophotometry, a common detection method in HPLC. rsc.org

Following the derivatization reaction, the resulting mixture of diastereomers would be injected into an HPLC system. The separation of these diastereomers would be attempted on a standard achiral stationary phase, such as silica (B1680970) gel for normal-phase chromatography or a C18-modified silica for reversed-phase chromatography. The choice of mobile phase would be optimized to achieve the best possible resolution between the two diastereomeric peaks. The relative areas of the two separated peaks would then be used to calculate the enantiomeric excess of the original chiral analyte.

Despite the theoretical applicability of this compound as a chiral derivatizing agent, a thorough review of scientific literature and chemical databases did not yield any specific research findings or established methodologies detailing its use for the determination of enantiomeric excess via chiral chromatography. While the general principles of chiral derivatization using isocyanates are well-documented, no data tables with retention times, separation factors, or specific applications for this compound in this context are publicly available. Therefore, while the approach is chemically plausible, its practical application and efficacy have not been reported in the reviewed literature.

Q & A

Q. What are the common synthetic routes for 2-(4-nitrophenyl)ethyl isocyanate, and what experimental conditions are critical for optimizing yield?

this compound can be synthesized via reaction of 2-(4-nitrophenyl)ethylamine with phosgene or safer alternatives like triphosgene. Key conditions include:

  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane, THF) to stabilize intermediates and enhance reactivity .
  • Catalysis : Lewis acids (e.g., AlCl₃) or bases (e.g., DMAP) accelerate isocyanate formation by activating the amine or scavenging HCl .
  • Temperature control : Maintain low temperatures (0–5°C) to minimize side reactions like oligomerization.
  • Workup : Quench excess phosgene with aqueous NaHCO₃ and purify via distillation or column chromatography.

Q. How can researchers characterize this compound to confirm purity and structure?

  • Spectroscopy :
    • FT-IR : Confirm the isocyanate group (sharp peak at ~2250–2275 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
    • NMR : ¹H NMR should show signals for the ethyl linker (δ ~2.8–3.5 ppm) and aromatic protons (δ ~7.5–8.3 ppm) .
  • Chromatography : HPLC or GC-MS to detect impurities (e.g., residual amine or urea derivatives) .
  • Elemental analysis : Verify C, H, N, and O content against theoretical values .

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and a lab coat to prevent skin/eye contact. Use a fume hood due to volatility and toxicity .
  • Reactivity hazards : Isocyanates react violently with water, alcohols, and amines. Store under inert gas (N₂/Ar) in airtight containers .
  • First aid : Immediate rinsing with water for 15+ minutes upon contact, followed by medical evaluation .

Advanced Research Questions

Q. How does the electronic effect of the 4-nitrophenyl group influence the reactivity of this compound in nucleophilic additions?

The electron-withdrawing nitro group enhances the electrophilicity of the isocyanate carbon, increasing reactivity toward nucleophiles (e.g., amines, alcohols). This is evident in:

  • Kinetic studies : Faster carbamate/urea formation compared to non-nitro analogs .
  • Computational analysis : Lower LUMO energy at the isocyanate carbon, as shown in DFT calculations .
  • Applications : Enables efficient synthesis of ureas for drug discovery (e.g., antitumor agents) .

Q. How can contradictory data on reaction yields be resolved when using this compound in multi-step syntheses?

  • Source identification : Check for moisture contamination (hydrolysis to urea derivatives) or solvent polarity effects .
  • In situ monitoring : Use IR spectroscopy to track isocyanate consumption during reactions .
  • Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, temperature) to identify optimal conditions .

Q. What strategies mitigate side reactions (e.g., dimerization) during the synthesis of this compound derivatives?

  • Dilution principle : Use high dilution to reduce intermolecular reactions .
  • Protecting groups : Temporarily block reactive sites on nucleophiles (e.g., silyl ethers for alcohols) .
  • Catalytic additives : Add urea inhibitors (e.g., triethylamine) to suppress oligomerization .

Q. How can the thermal stability of this compound be assessed for long-term storage?

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperature (typically >100°C for nitroaryl isocyanates) .
  • Accelerated aging studies : Store at elevated temperatures (40–60°C) and monitor purity via HPLC .
  • Moisture control : Use molecular sieves or desiccants to prevent hydrolysis .

Methodological Resources

  • Synthetic protocols : Refer to ECHA guidelines for isocyanate handling and reaction optimization .
  • Analytical standards : Use NIST-recommended NMR and IR reference data .
  • Safety data : Consult CAS hazard assessments for nitro compounds .

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